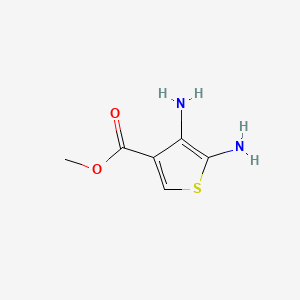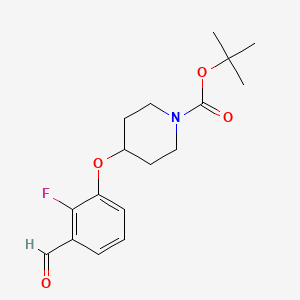![molecular formula C20H12F2N5NaO3S B13897441 Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide](/img/structure/B13897441.png)
Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanopyrazolo-pyridinyl group, a methoxypyridinyl group, and a difluorophenylsulfonylazanide group, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide typically involves multiple steps, including the formation of the pyrazolo-pyridinyl core, the introduction of the cyanide group, and the attachment of the difluorophenylsulfonylazanide group. Common reagents used in these reactions include sodium cyanide, methoxypyridine, and difluorophenylsulfonyl chloride. The reaction conditions often require the use of catalysts, such as copper or palladium, and may involve heating under reflux or microwave irradiation to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanide or methoxy groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme dysregulation.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorinated aromatic structure, used as a solvent and synthetic intermediate.
Other Fluorinated Aromatics: Compounds like fluorobenzene and difluorobenzene, which share structural similarities and are used in various chemical applications.
Uniqueness
Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H12F2N5NaO3S |
|---|---|
Molekulargewicht |
463.4 g/mol |
IUPAC-Name |
sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide |
InChI |
InChI=1S/C20H12F2N5O3S.Na/c1-30-20-17(26-31(28,29)19-3-2-15(21)8-16(19)22)6-13(10-24-20)12-4-5-27-18(7-12)14(9-23)11-25-27;/h2-8,10-11H,1H3;/q-1;+1 |
InChI-Schlüssel |
NKUDNCUNTGFDRT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=NN3C=C2)C#N)[N-]S(=O)(=O)C4=C(C=C(C=C4)F)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,2-Dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B13897360.png)



![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B13897385.png)
![Propan-2-yl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13897394.png)


![N-[5-bromo-8-(methylamino)-2,7-naphthyridin-3-yl]cyclopropanecarboxamide](/img/structure/B13897417.png)


![6,6-Dichlorobicyclo[3.1.0]hexan-2-one](/img/structure/B13897450.png)

